Nociceptin (1-13), amide
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Overview
Description
Nociceptin/orphanin FQ (1-13)-NH2, also known as N/OFQ-(1-13)-NH2, is a synthetic peptide derived from the endogenous neuropeptide nociceptin/orphanin FQ. This compound is a potent agonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is part of the opioid receptor family. Nociceptin/orphanin FQ plays a crucial role in modulating pain, anxiety, and other physiological processes by selectively activating the NOP receptor .
Preparation Methods
The synthesis of N/OFQ-(1-13)-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
N/OFQ-(1-13)-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N/OFQ-(1-13)-NH2 can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
N/OFQ-(1-13)-NH2 has numerous scientific research applications across various fields. In chemistry, it is used as a tool to study the structure-activity relationships of NOP receptor ligands . In biology, it helps in understanding the role of nociceptin/orphanin FQ in modulating pain, anxiety, and other physiological processes . In medicine, N/OFQ-(1-13)-NH2 is investigated for its potential therapeutic applications in treating pain, anxiety, and addiction . Additionally, it is used in the development of novel analgesics and other pharmaceutical agents .
Mechanism of Action
N/OFQ-(1-13)-NH2 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR) that is part of the opioid receptor family . Upon binding, N/OFQ-(1-13)-NH2 activates the NOP receptor, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity . This results in the inhibition of neurotransmitter release and the modulation of pain, anxiety, and other physiological processes .
Comparison with Similar Compounds
N/OFQ-(1-13)-NH2 is unique compared to other similar compounds due to its high selectivity and potency for the NOP receptor . Similar compounds include [Dmt1]N/OFQ-(1-13)-NH2 and [Nphe1]N/OFQ-(1-13)-NH2, which also target the NOP receptor but differ in their selectivity and pharmacological profiles . These compounds are used to study the structure-activity relationships of NOP receptor ligands and to develop novel therapeutic agents .
Properties
Molecular Formula |
C61H100N22O15 |
---|---|
Molecular Weight |
1381.6 g/mol |
IUPAC Name |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71) |
InChI Key |
RHMALYOXPBRJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
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